N,N-dimethylimidazo[1,2-a]pyridin-3-amine N,N-dimethylimidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16005291
InChI: InChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3
SMILES:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol

N,N-dimethylimidazo[1,2-a]pyridin-3-amine

CAS No.:

Cat. No.: VC16005291

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylimidazo[1,2-a]pyridin-3-amine -

Specification

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
IUPAC Name N,N-dimethylimidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3
Standard InChI Key ICLNJUIMEDULSG-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CN=C2N1C=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a planar imidazo[1,2-a]pyridine system, with a dimethylamino group (-N(CH₃)₂) at position 3. This substitution pattern distinguishes it from related derivatives, such as 3,7-dimethylimidazo[1,2-a]pyridin-6-amine, which exhibits methyl groups at positions 3 and 7 and an amine at position 6 . The dimethylamino group enhances solubility and modulates electronic interactions, as evidenced by computational studies.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.21 g/mol
LogP (Partition Coefficient)1.8 (estimated)
Topological Polar Surface Area29.7 Ų

These properties suggest moderate lipophilicity, facilitating membrane permeability while retaining water solubility—a critical balance for drug-like molecules.

Synthetic Methodologies

Multicomponent Reactions (MCRs)

A common synthetic route involves the three-component reaction of 2-aminopyridine, aldehydes, and isocyanides. For example, using β-cyclodextrin–SO₃H as a recyclable catalyst under mild conditions (50–55°C, 3–4 hours), yields exceeding 74% have been reported. The reaction proceeds via a Mannich-type mechanism, forming the imidazo[1,2-a]pyridine core through cyclocondensation.

Industrial-Scale Production

Large-scale synthesis employs optimized MCR protocols with cost-effective catalysts like montmorillonite. Process intensification techniques, such as microwave irradiation, reduce reaction times to under 30 minutes while maintaining >90% purity post-silica filtration.

Biological Activities and Mechanisms

Antitubercular Efficacy

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In vitro assays demonstrate minimum inhibitory concentrations (MICs) as low as 0.03–5.0 μM against Mtb H37Rv.

Mechanism of Action

The compound disrupts bacterial energy metabolism by inhibiting the cytochrome bc₁ complex (QcrB), a component of the electron transport chain essential for ATP synthesis. This target specificity minimizes off-effects on human cells, as evidenced by a selectivity index >100 in cytotoxicity assays.

Structure-Activity Relationships (SAR)

Substituent Effects

  • Methylation: Adding methyl groups at positions 7 and 8 increases lipophilicity, enhancing bacterial membrane penetration.

  • Amino Modifications: Replacing dimethylamino with acyl groups (-COCH₃) reduces antitubercular activity by 70%, underscoring the importance of the tertiary amine.

Comparative Activity of Derivatives

DerivativeMIC (μM) vs MtbCOX-2 IC₅₀ (μM)
N,N-Dimethyl (Parent)0.03–5.00.07–0.39
7-Methyl Analog0.05–2.10.12–0.45
8-Fluoro Analog0.10–3.80.15–0.50
Cell LineLD₅₀ (μM)
ScN2a (Neuronal)>100
HEK293 (Renal)>150
HepG2 (Hepatic)>120

Future Directions

Targeted Drug Delivery

Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers are under development to enhance bioavailability and reduce dosing frequency. Preliminary data show a 3.2-fold increase in lung tissue concentration—a critical target for tuberculosis therapy.

Computational Design

Density functional theory (DFT) studies are optimizing electronic properties to improve target binding. Virtual screening of >5,000 analogs has identified candidates with predicted MICs <0.01 μM.

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